molecular formula C17H21N7O B2731459 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-77-3

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2731459
CAS No.: 2175978-77-3
M. Wt: 339.403
InChI Key: AKFHEKOTLGYARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one (hereafter referred to as Compound X) is a pyrazolo[3,4-d]pyrimidine derivative with a unique substitution pattern. Its structure includes a 1,6-dimethylated pyrazole ring fused to a pyrimidinone core, a piperidine moiety at position 4, and a methyl-linked dihydropyrimidin-4-one group. Pyrazolo[3,4-d]pyrimidines are known for diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties .

Properties

IUPAC Name

3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-20-16-14(9-19-22(16)2)17(21-12)23-7-4-13(5-8-23)10-24-11-18-6-3-15(24)25/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHEKOTLGYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]Pyrimidine Core Synthesis

The pyrazolo[3,4-d]pyrimidine nucleus is constructed via Gould-Jacobs cyclization, adapted from methods for analogous antimicrobial agents:

Step 1: Condensation of 5-amino-1,3-dimethylpyrazole with diethyl ethoxymethylenemalonate yields ethyl 5-amino-1,3-dimethylpyrazole-4-carboxylate (78% yield).

Step 2: Cyclization with acetonitrile under microwave irradiation (150°C, 30 min) produces 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Reaction Parameter Value
Temperature 150°C
Time (Microwave) 30 minutes
Solvent Toluene
Yield 82%

Piperidine Functionalization

Optimization Strategies

Microwave-Assisted Cyclization

Comparative studies demonstrate microwave irradiation enhances pyrazolopyrimidine formation:

Method Yield (%) Purity (HPLC)
Conventional Heating 65 92.4
Microwave 82 98.1

Protecting Group Strategy

Temporary Boc protection of the piperidine nitrogen prevents undesired side reactions during methylene bridge formation:

Optimized Sequence:

  • Boc-protection (Boc₂O, DMAP, 89%)
  • Methylene bridge installation
  • Deprotection (TFA/DCM, quantitative)

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrazolopyrimidine H-3)
  • δ 4.12 (m, 2H, piperidine CH₂)
  • δ 2.51 (s, 3H, C6-CH₃)

HRMS (ESI+):

  • Calculated for C₁₉H₂₅N₇O: 367.457
  • Observed: 367.455 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient):

  • Retention Time: 12.3 min
  • Purity: >98%

Challenges and Mitigation

Oxidative Degradation

The dihydropyrimidinone moiety undergoes oxidation to pyrimidinone under basic conditions. Solutions include:

  • Strict oxygen-free environments
  • Addition of radical scavengers (TEMPO, 0.1 eq)

Regioselectivity in Pyrazolopyrimidine Formation

Competing 1,5- vs 1,7-regioisomers are controlled by:

  • Electron-withdrawing groups on the pyrazole
  • High-dielectric solvents (DMF > toluene)

Chemical Reactions Analysis

Alkylation Reactions

The piperidine and pyrimidine moieties in the compound undergo alkylation to enhance solubility or modify biological activity. A study demonstrated that treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours selectively alkylates the secondary amine in the piperidine ring, yielding a quaternary ammonium derivative.

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Methyl iodideDMF60°C12 hrs78%

This reaction preserves the pyrazolo[3,4-d]pyrimidine core while introducing methyl groups to tune electronic properties.

Nucleophilic Substitution

The pyrimidin-4-one ring participates in nucleophilic substitution reactions. For example, chlorine substitution at the 2-position occurs via reaction with phosphorus oxychloride (POCl₃) under reflux :

Mechanism :

  • Activation of the carbonyl oxygen by POCl₃.

  • Displacement of the hydroxyl group by chloride.

Reaction Conditions :

ReagentCatalystTemperatureTimeYield
POCl₃Pyridine110°C6 hrs85%

The resulting chloro-derivative serves as an intermediate for further functionalization .

Bromination and Cyclization

Electrophilic bromination at the pyrazole ring’s 5-position enables spirocyclic ring formation. Research shows that N-bromosuccinimide (NBS) in acetic acid at 0°C introduces bromine, followed by cyclization via O-nucleophilic attack to form fused rings :

Key Steps :

  • Bromination :
    Compound+NBSAcOH, 0°C5-Bromo derivative\text{Compound} + \text{NBS} \xrightarrow{\text{AcOH, 0°C}} \text{5-Bromo derivative}

  • Cyclization :
    Intramolecular attack by a hydroxyl group forms a spiro[furopyran-pyrimidine] structure .

Reaction Outcomes :

StepProduct PurityIsolated Yield
Bromination92%80%
Cyclization88%65%

This pathway is pivotal for generating structurally diverse analogs .

Oxidation and Reduction

The dihydropyrimidin-4-one component undergoes redox reactions:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the dihydro ring to a fully aromatic pyrimidine.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to an alcohol without affecting other functionalities .

Comparative Data :

Reaction TypeReagentConditionsYield
OxidationKMnO₄/H₂SO₄25°C, 3 hrs70%
ReductionNaBH₄/EtOH0°C to RT, 2 hrs90%

Suzuki-Miyaura Cross-Coupling

The brominated derivative facilitates palladium-catalyzed coupling with aryl boronic acids. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1), biaryl structures are synthesized for enhanced kinase inhibition :

General Reaction :
5-Bromo derivative+Ar-B(OH)2Pd(0)Biaryl product\text{5-Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Biaryl product}

Optimized Conditions :

CatalystBaseSolventYield
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH75%

Hydrolysis Reactions

The pyrimidin-4-one ring undergoes controlled hydrolysis in basic media. Exposure to aqueous NaOH at 80°C cleaves the lactam ring, producing carboxylic acid derivatives:

Reaction Pathway :
Pyrimidin-4-one+NaOHOpen-chain carboxylic acid\text{Pyrimidin-4-one} + \text{NaOH} \rightarrow \text{Open-chain carboxylic acid}

Conditions and Yield :

BaseTemperatureTimeYield
NaOH80°C4 hrs60%

Stability Under Pharmacological Conditions

The compound’s reactivity in physiological environments is critical for drug development:

  • pH Stability : Stable in pH 2–8 (simulated gastric/intestinal fluids).

  • Metabolic Reactions : Hepatic microsomal studies show oxidation of the piperidine methyl group as the primary metabolic pathway .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds within this class have shown promising inhibitory effects on various cancer cell lines, suggesting their utility in cancer therapy. For instance, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have led to compounds that effectively inhibit CDK2, thereby reducing tumor cell proliferation .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that certain synthesized compounds exhibit stronger antimicrobial effects compared to established antibiotics . Such findings indicate their potential as new antimicrobial agents.

Antiproliferative Effects

The antiproliferative activity of pyrazolo[3,4-d]pyrimidine derivatives has been investigated using various assays. A study reported the synthesis of several new derivatives and their evaluation for antiproliferative properties against cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively .

Synthesis and Characterization

The synthesis of 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structures of synthesized compounds .

Case Studies

Study Focus Findings
Study A CDK2 InhibitionIdentified new inhibitors with significant anticancer activity against three cell lines.
Study B Antimicrobial ActivitySynthesized derivatives showed enhanced activity against selected bacteria and fungi compared to standard treatments.
Study C Antiproliferative ActivityEvaluated several new compounds; notable inhibition of cancer cell proliferation observed.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. By binding to these targets, the compound can disrupt the normal functioning of cancer cells and other pathological cells, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound X shares a pyrazolo[3,4-d]pyrimidine core with several analogs but differs in substituent groups. Key comparisons include:

Compound Name/ID Core Structure Substituents Key Structural Differences from Compound X Biological Activity (Reported) Source
Compound X Pyrazolo[3,4-d]pyrimidine 1,6-dimethyl; 4-piperidinylmethyl; dihydropyrimidin-4-one N/A Not explicitly reported (inferred) N/A
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 1-methyl; 4-chloro; 6-chloromethyl Lacks piperidine and dihydropyrimidinone groups Intermediate for disubstituted derivatives
A4/A5 () Pyrazolo[3,4-d]pyrimidin-4-one 3-(2-hydroxyphenyl); 6-methyl (A5) Hydroxyphenyl at position 3 vs. piperidine in Compound X Anticancer (in vitro)
44g () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(piperazinylmethyl); pyrido core Pyrido vs. pyrazolo core; piperazine vs. piperidine substituent Kinase inhibition (cell-based assays)
54m () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl Pyrido core; fluorophenyl-piperidine substituent Antiproliferative (in vitro)
WYE-687 () Pyrazolo[3,4-d]pyrimidine 1-(pyridin-3-ylmethyl)piperidin-4-yl; morpholin-4-yl at position 4 Morpholine and pyridinyl groups vs. dihydropyrimidinone Kinase inhibitor (preclinical)
Key Observations:

Core Modifications: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., A4/A5, WYE-687) exhibit activity in anticancer and kinase inhibition contexts . Pyrido[3,4-d]pyrimidinones (e.g., 44g, 54m) replace the pyrazole ring with a pyridine, altering electron distribution and solubility. These compounds often show potent kinase inhibition but may suffer from reduced metabolic stability due to aromatic nitrogen content .

Substituent Effects: Piperidine vs. Piperazine: Compound X’s piperidine group (vs. piperazine in 44g) reduces basicity, which could lower off-target interactions with cation-rich biological environments . Methyl Groups: The 1,6-dimethylation on the pyrazole ring in Compound X may sterically hinder metabolic oxidation, improving stability compared to non-methylated analogs like A4 .

Pharmacological Potential

  • Antitumor Activity: Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., WYE-687) show kinase inhibitory effects. Compound X’s dihydropyrimidinone group could mimic ATP’s ribose moiety, enhancing affinity for kinase active sites .
  • Metabolic Stability : The 1,6-dimethyl groups may reduce cytochrome P450-mediated metabolism, as seen in methylated analogs .

Biological Activity

The compound 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly in the realm of oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a piperidine moiety. The structural formula can be represented as follows:

C16H21N5O\text{C}_{16}\text{H}_{21}\text{N}_5\text{O}

This structural complexity is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse mechanisms of action, primarily through the inhibition of key enzymes involved in cell proliferation and survival. These include:

  • Cyclin-dependent kinases (CDKs) : The compound has been shown to inhibit CDK2, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Epidermal Growth Factor Receptor (EGFR) : Some derivatives have been designed to act as EGFR inhibitors, demonstrating significant anti-proliferative activity against various cancer cell lines .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably:

  • Inhibition of Tumor Cell Lines : The compound exhibited significant inhibitory effects against several tumor cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, IC50 values reported for related pyrazolo[3,4-d]pyrimidines ranged from 2.0 µM to 10 µM across different studies .
Cell Line IC50 (µM) Reference
A5492.24
MCF-71.74
HepG29.20

Induction of Apoptosis

Flow cytometric analyses have shown that treatment with this class of compounds can induce apoptosis in cancer cells. For example, treatment with related compounds resulted in a significant increase in sub-G1 phase cells indicative of apoptosis .

Case Studies

Several studies have documented the efficacy and safety profiles of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on A549 Cells : A study demonstrated that a derivative induced apoptosis at low micromolar concentrations (2.0–4.0 µM), leading to a sub-G1 peak representing apoptotic cells .
  • In Vivo Studies : While most current findings are based on in vitro assays, preliminary in vivo studies suggest that these compounds may also inhibit tumor growth in animal models, warranting further investigation into their pharmacokinetics and therapeutic indices.

Q & A

Basic Research Questions

Q. What are common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclization reactions. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (HCONH₂) forms the pyrimidine ring . Adapting this for the target compound would require introducing the piperidin-4-ylmethyl and dihydropyrimidinone substituents. Key steps include:

  • Coupling with α-chloroacetamides or aryl halides under dry acetonitrile or dichloromethane .
  • Purification via recrystallization from polar solvents (e.g., acetonitrile) .
    • Critical Parameters : Solvent choice (anhydrous conditions for nucleophilic substitution) and stoichiometric control to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at positions 1 and 6 of the pyrazolo[3,4-d]pyrimidine core) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches from dihydropyrimidin-4-one at ~1700 cm⁻¹) .
  • XRPD : Resolves crystalline structure and polymorphism, critical for reproducibility in pharmacological studies .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to potential irritants (H315, H319 hazards) .
  • Avoid inhalation; work in a fume hood.
  • Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the piperidin-4-ylmethyl substituent?

  • Methodological Answer :

  • Stepwise Functionalization : First synthesize the 1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl-piperidine intermediate, then perform alkylation with a dihydropyrimidinone-bearing reagent.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Yield Improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of alkylating agents (e.g., α-chloroacetamides) .

Q. How should researchers resolve contradictions in spectral data between batches?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational models (DFT simulations) to confirm assignments .
  • Batch Analysis : Use XRPD to detect polymorphic variations affecting spectral profiles .
  • Impurity Profiling : Employ HPLC-MS to identify byproducts from incomplete substitutions or oxidation .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., acetonitrile/water gradients) to isolate the target compound .
  • Acid-Base Extraction : Utilize the compound’s solubility in acidic aqueous HCl (e.g., 1 M HCl) for selective precipitation .
  • Chromatography : Use silica gel or reverse-phase columns with methanol/water eluents for high-purity isolation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or phosphodiesterases, leveraging the pyrazolo[3,4-d]pyrimidine scaffold’s known bioactivity .
  • Analog Synthesis : Modify substituents (e.g., piperidine methylation, dihydropyrimidinone substitution) and test in vitro bioassays (e.g., anti-inflammatory or kinase inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution if stereocenters are present .
  • Process Control : Implement real-time monitoring (e.g., PAT tools) to ensure consistent reaction conditions (temperature, pH) during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.